molecular formula C8H14N4 B13024338 4-(5-methyl-1H-1,2,3-triazol-1-yl)piperidine

4-(5-methyl-1H-1,2,3-triazol-1-yl)piperidine

Cat. No.: B13024338
M. Wt: 166.22 g/mol
InChI Key: VMPRGXHRBMHXOH-UHFFFAOYSA-N
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Description

4-(5-methyl-1H-1,2,3-triazol-1-yl)piperidine is a compound that features a piperidine ring substituted with a 5-methyl-1H-1,2,3-triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyl-1H-1,2,3-triazol-1-yl)piperidine typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method is widely used due to its efficiency and high yield. The reaction involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(5-methyl-1H-1,2,3-triazol-1-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

4-(5-methyl-1H-1,2,3-triazol-1-yl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential in drug development, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(5-methyl-1H-1,2,3-triazol-1-yl)piperidine involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-methyl-1H-1,2,3-triazol-4-yl)piperidine
  • 4-(1H-1,2,3-triazol-1-yl)piperidine
  • 5-(1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole

Uniqueness

4-(5-methyl-1H-1,2,3-triazol-1-yl)piperidine is unique due to the specific positioning of the triazole ring and the methyl group, which can influence its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

4-(5-methyltriazol-1-yl)piperidine

InChI

InChI=1S/C8H14N4/c1-7-6-10-11-12(7)8-2-4-9-5-3-8/h6,8-9H,2-5H2,1H3

InChI Key

VMPRGXHRBMHXOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=NN1C2CCNCC2

Origin of Product

United States

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